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Compound of Interest

Compound Name: 5-Isoquinolinesulfonic acid

Cat. No.: B013612 Get Quote

An In-depth Technical Guide to 5-Isoquinolinesulfonic Acid: Structure, Properties, and a

Gateway to Rho-Kinase Inhibition

Introduction: The Significance of a Versatile Moiety
5-Isoquinolinesulfonic acid (CAS: 27655-40-9) is an organic compound featuring a bicyclic

isoquinoline scaffold functionalized with a sulfonic acid group at the 5-position.[1] While a

seemingly straightforward aromatic sulfonic acid, its true significance in the scientific

community lies not in its direct applications, but in its pivotal role as a key intermediate in the

synthesis of a class of groundbreaking therapeutic agents: the Rho-associated protein kinase

(ROCK) inhibitors.[2] This guide, intended for researchers and drug development professionals,

provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-
isoquinolinesulfonic acid. It further delves into its critical application as a precursor to potent

pharmacological agents like Fasudil, elucidating the biochemical pathways they modulate.

Part 1: Physicochemical and Structural
Characterization
A thorough understanding of a molecule's fundamental properties is the bedrock of its

application in synthesis and research. 5-Isoquinolinesulfonic acid is typically a white to off-

white crystalline solid with a high melting point, reflecting the strong intermolecular forces

imparted by the ionic sulfonic acid group.[1][3][4] The sulfonic acid moiety renders the

compound highly acidic and enhances its solubility in aqueous solutions.[1]
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Core Chemical and Physical Properties
The key physicochemical properties of 5-isoquinolinesulfonic acid are summarized below for

rapid reference and comparison.

Property Value Source

IUPAC Name isoquinoline-5-sulfonic acid [5]

CAS Number 27655-40-9 [3][5]

Molecular Formula C₉H₇NO₃S [3][4][5]

Molecular Weight 209.22 g/mol [3][4][5]

Appearance White to off-white solid/powder [3][4]

Melting Point >300 °C [2][3][4]

Solubility
Slightly soluble in DMSO and

Methanol
[3][6]

pKa (Predicted) -0.98 ± 0.40 [2][3][6]

InChIKey
YFMJTLUPSMCTOQ-

UHFFFAOYSA-N
[5]

SMILES
C1=CC2=C(C=CN=C2)C(=C1)

S(=O)(=O)O
[5]

Structural Elucidation and Spectroscopic Signature
The unambiguous identification of 5-isoquinolinesulfonic acid relies on a combination of

modern spectroscopic techniques. The positional isomerism of the sulfonic acid group

dramatically influences the molecule's electronic environment, resulting in a unique

spectroscopic fingerprint.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals a distinct

pattern of signals in the aromatic region, typically downfield due to the electron-withdrawing

effects of the nitrogen atom and the sulfonyl group.[7] In ¹³C NMR, the carbon atom attached

to the sulfonic acid group exhibits a characteristic chemical shift.[5][8]
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Infrared (IR) Spectroscopy: IR analysis is crucial for confirming the presence of the sulfonic

acid functional group.[7] The spectrum is characterized by strong absorption bands

corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds,

typically found in the regions of 1350-1470 cm⁻¹ and 1150-1210 cm⁻¹, respectively. A broad

absorption band for the O-H stretch of the sulfonic acid is also expected.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound.[5] The mass spectrum will show a prominent molecular ion peak (M+) at an m/z

corresponding to the molecular weight of 209.22.[5]

Part 2: Synthesis and Purification Workflow
The preparation of 5-isoquinolinesulfonic acid is a critical process for its subsequent use in

drug synthesis. While several methods exist, a common laboratory-scale approach involves the

direct sulfonation of isoquinoline. However, controlling the regioselectivity to favor the 5-

position over the 8-position can be challenging. An alternative and often higher-yielding

approach involves the conversion of a pre-functionalized isoquinoline.

The following diagram illustrates a generalized workflow for the synthesis of isoquinoline-5-

sulfonyl chloride, a key derivative, from 5-bromoisoquinoline, which can then be hydrolyzed to

5-isoquinolinesulfonic acid.
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Step 1: Alkylation with Thiourea

Step 2: Oxidative Chlorosulfonylation

Step 3: Hydrolysis (Optional)

5-Bromoisoquinoline
+ Thiourea

Solvent (e.g., DMF)
Reflux (2-6h)

Reactants

S-isoquinoline isothiourea salt
(Crude Product)

Alkylation

Isothiourea Salt in
dilute HCl

Purification & Dissolution

Oxidant (e.g., Chlorine gas)
-10 to 25°C (1-5h)

Substrate

Isoquinoline-5-sulfonyl chloride
(Final Intermediate)

Reaction

Isoquinoline-5-sulfonyl chloride

Proceed to Hydrolysis

Aqueous workup

Reactant

5-Isoquinolinesulfonic acid
(Final Product)

Hydrolysis

Click to download full resolution via product page

Caption: Synthetic workflow from 5-bromoisoquinoline.
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Experimental Protocol: Synthesis of Isoquinoline-5-
sulfonyl Chloride
This protocol is adapted from established synthetic routes and provides a self-validating system

for producing the key intermediate for Fasudil synthesis.[9]

Alkylation:

To a round-bottom flask, add 5-bromoisoquinoline (1 molar equivalent) and thiourea (1.2

molar equivalents).

Add a suitable solvent, such as N,N-Dimethylformamide (DMF), to the flask.

Heat the mixture to reflux for 2-6 hours. The progress can be monitored by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Cool the reaction mixture and collect the precipitated crude S-isoquinoline isothiourea salt

by suction filtration.

Causality Check: Using a slight excess of thiourea ensures complete consumption of the

starting bromide. DMF is an excellent polar aprotic solvent for this type of nucleophilic

substitution.

Oxidative Chlorosulfonylation:

Dissolve the crude isothiourea salt in dilute hydrochloric acid in a jacketed reactor vessel,

cooling to between -10 and 25°C.

Slowly bubble chlorine gas (or use another suitable oxidant) through the solution while

maintaining the temperature. The reaction is highly exothermic and requires careful

temperature control.

Continue the reaction for 1-5 hours until completion, as monitored by HPLC.

Causality Check: The acidic aqueous environment and strong oxidant convert the

isothiourea group directly into a sulfonyl chloride. Low temperature is critical to prevent

unwanted side reactions and degradation.
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Workup and Isolation:

Upon completion, the product, isoquinoline-5-sulfonyl chloride, often precipitates from the

reaction mixture.

Collect the solid by suction filtration.

Wash the solid with cold water to remove residual acid and salts.

Dry the product under vacuum.

Validation:

The identity and purity of the resulting isoquinoline-5-sulfonyl chloride should be rigorously

confirmed.

Purity: Assess by HPLC, aiming for >95% purity.

Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and MS, comparing the results to

reference spectra.

Part 3: Application in Drug Development - The
Gateway to ROCK Inhibition
The primary value of 5-isoquinolinesulfonic acid and its derivatives is as a foundational

scaffold for synthesizing ROCK inhibitors.[2][10] Fasudil (HA-1077) is the archetypal drug in

this class, developed from this isoquinoline core.[11] ROCK inhibitors are a promising class of

therapeutics for a range of cardiovascular and neurological disorders.[12][13]

Mechanism of Action: The RhoA/ROCK Signaling
Pathway
The Rho-associated coiled-coil kinase (ROCK) is a serine/threonine kinase that acts as a key

downstream effector of the small GTPase RhoA.[14][15] The RhoA/ROCK pathway is a central

regulator of cellular contraction, motility, and cytoskeletal organization.[12][16] In vascular

smooth muscle, its overactivation leads to vasoconstriction and contributes to the pathology of

conditions like hypertension and cerebral vasospasm.[11][14]
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How ROCK Induces Contraction:

RhoA Activation: Upstream signals activate RhoA, causing it to bind GTP.

ROCK Activation: GTP-bound RhoA binds to and activates ROCK.

MLCP Inhibition: Activated ROCK phosphorylates the myosin-binding subunit of myosin light

chain phosphatase (MLCP), inhibiting its activity.[11][14]

MLC Phosphorylation: With MLCP inhibited, the levels of phosphorylated myosin light chain

(MLC) increase.

Contraction: Phosphorylated MLC drives the interaction of actin and myosin filaments,

resulting in smooth muscle contraction and vasoconstriction.[14]

Fasudil and other inhibitors derived from the 5-isoquinolinesulfonyl moiety act as competitive

inhibitors at the ATP-binding site of ROCK, preventing it from phosphorylating its downstream

targets.[13] This action blocks the entire cascade, leading to a net increase in MLCP activity,

dephosphorylation of MLC, and subsequent vasodilation.[14]
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Caption: The RhoA/ROCK signaling pathway and point of inhibition.

Broader Therapeutic Implications
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Beyond its vasodilatory effects, ROCK inhibition has demonstrated significant therapeutic

potential in multiple areas:

Neuroprotection: In neurological disorders like stroke and spinal cord injury, excessive ROCK

activation contributes to neuronal death and inflammation.[12][14] ROCK inhibitors can

mitigate these effects, preserving neural tissue.[14]

Pulmonary Hypertension: By relaxing constricted pulmonary arteries, ROCK inhibitors can

reduce the pressure load on the heart in conditions like pulmonary arterial hypertension

(PAH).[12]

Anti-Fibrosis: ROCK signaling is involved in fibrotic processes. Its inhibition shows potential

in treating various fibrotic diseases.[16]

Oncology: As ROCK plays a role in cell migration and proliferation, its inhibitors are being

investigated for their potential to inhibit tumor metastasis.[15][16]

Conclusion
5-Isoquinolinesulfonic acid is a compound of significant scientific and pharmaceutical

interest. While its direct use is limited, its role as a key structural precursor for a generation of

ROCK inhibitors, including the clinically important drug Fasudil, is undeniable. A comprehensive

grasp of its chemical properties, spectroscopic characteristics, and synthetic pathways is

essential for researchers and developers working to create next-generation therapeutics

targeting the Rho-kinase pathway. The continued exploration of derivatives built upon this

isoquinoline scaffold holds immense promise for addressing a wide spectrum of unmet medical

needs, from cardiovascular disease to neurodegeneration and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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